molecular formula C18H12O6P2 B14628807 1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis- CAS No. 55330-71-7

1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-

Cat. No.: B14628807
CAS No.: 55330-71-7
M. Wt: 386.2 g/mol
InChI Key: NKYUSHOMSREBQM-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and phosphite groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- typically involves the reaction of appropriate phenolic compounds with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The phenolic compounds are first converted to their corresponding phosphorochloridates, which then undergo cyclization to form the desired benzodioxaphosphole structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphite groups to phosphines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through its phosphite groups, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- is unique due to its specific arrangement of aromatic rings and phosphite groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

CAS No.

55330-71-7

Molecular Formula

C18H12O6P2

Molecular Weight

386.2 g/mol

IUPAC Name

2-[2-(1,3,2-benzodioxaphosphol-2-yloxy)phenoxy]-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C18H12O6P2/c1-2-8-14-13(7-1)19-25(20-14)23-17-11-5-6-12-18(17)24-26-21-15-9-3-4-10-16(15)22-26/h1-12H

InChI Key

NKYUSHOMSREBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)OC3=CC=CC=C3OP4OC5=CC=CC=C5O4

Origin of Product

United States

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